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3-Amino-n-(2,5-

dimethoxyphenyl)benzamide

CAS No.: 81882-65-7

Cat. No.: B1266975

Get Quote

Substituted benzamides represent a cornerstone in medicinal chemistry, giving rise to a diverse

array of therapeutic agents with wideranging applications.[1] This guide provides an in-depth

analysis of the structure-activity relationships (SAR) of this versatile scaffold, offering a

comparative overview of their performance as antipsychotics, prokinetic agents, and anticancer

therapeutics. We will delve into the molecular intricacies that govern their biological activity,

supported by experimental data and detailed protocols to empower researchers in the field of

drug discovery and development.

The Benzamide Scaffold: A Privileged Structure in
Drug Design
The substituted benzamide core, characterized by a carboxamide group attached to a benzene

ring, is a privileged structure in medicinal chemistry due to its ability to interact with various

biological targets through hydrogen bonding and aromatic interactions. The versatility of this

scaffold lies in the fact that substitutions at different positions on the aromatic ring and the

amide nitrogen can profoundly influence the compound's pharmacological profile, including its

potency, selectivity, and pharmacokinetic properties.
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A general approach to the synthesis of substituted benzamides involves the coupling of a

substituted benzoic acid with an appropriate amine using a coupling agent, or the reaction of a

substituted benzoyl chloride with an amine.[1]

General Synthetic Workflow
A typical workflow for the synthesis and evaluation of novel substituted benzamide derivatives

is a multi-step process that begins with rational design and culminates in biological

characterization.
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Caption: General workflow for the synthesis and evaluation of substituted benzamides.
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Substituted Benzamides as Dopamine Receptor
Antagonists: A Focus on Antipsychotic Activity
A significant class of substituted benzamides exerts its therapeutic effects through the

antagonism of dopamine D2 receptors, playing a crucial role in the management of psychosis.

[2][3] The key to their antipsychotic efficacy lies in the selective modulation of the dopaminergic

system, particularly in the mesolimbic pathway.[4]

Structure-Activity Relationship Insights
The SAR of benzamide-based dopamine D2 antagonists is well-defined. Key structural

features that govern their activity include:

Substitution Pattern on the Benzene Ring: The nature and position of substituents on the

aromatic ring are critical for high affinity. For instance, a 2,3-dimethoxy substitution pattern or

a 5,6-dimethoxy grouping on a salicylamide core can lead to compounds with IC50 values in

the low nanomolar range for D2 receptor binding.[5]

The Amide Side Chain: The nature of the substituent on the amide nitrogen significantly

influences both potency and selectivity. Conformationally restricted side chains, such as

those incorporating indolizidine moieties, have been shown to yield potent and selective D2

antagonists.[4] The stereochemistry of the side chain is also crucial, with the R enantiomer

often exhibiting significantly higher affinity than the S enantiomer.[5]

Comparative Analysis of D2 Receptor Antagonists
The following table summarizes the in vitro D2 receptor binding affinities of a series of

substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides. This data

highlights the impact of aromatic substitution on potency.
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Compound Aromatic Substitution
IC50 (nM) for
[3H]spiperone binding

24 2,3-dimethoxy (benzamide) ~1

26 2,3-dimethoxy (benzamide) ~1

21 5,6-dimethoxy (salicylamide) ~1

22 5,6-dimethoxy (salicylamide) ~1

Data sourced from a study on substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides.[5]

Modulators of Serotonin Receptors: Prokinetic and
Antiemetic Applications
Substituted benzamides are also prominent as modulators of serotonin receptors, particularly

5-HT3 and 5-HT4 receptors. This interaction forms the basis for their use as antiemetics and

prokinetic agents to manage gastrointestinal motility disorders.[6][7]

SAR of 5-HT3 Receptor Antagonists
5-HT3 receptor antagonists are crucial in preventing nausea and vomiting, especially those

induced by chemotherapy.[6][8] The pharmacophore for 5-HT3 antagonists generally consists

of an aromatic moiety, a hydrogen bond acceptor, and a basic nitrogen atom.

A study on 4,5,6,7-tetrahydro-1H-benzimidazole derivatives revealed that modifications to the

aromatic-carbonyl portion, while retaining the imidazole as the amine part, led to highly potent

5-HT3 antagonists. For example, certain indole and indolizine derivatives demonstrated ID50

values below 0.1 µg/kg in the von Bezold-Jarisch reflex test, a measure of 5-HT3 receptor-

mediated bradycardia.[9]

SAR of Prokinetic Agents
The prokinetic activity of many substituted benzamides stems from a combination of 5-HT4

receptor agonism and, in some cases, dopamine D2 receptor antagonism.[10] A study on novel

N-[(2-morpholinyl)alkyl]benzamides, designed by considering the structures of metoclopramide
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and cisapride, demonstrated that coupling a 4-amino-5-chloro-2-methoxybenzoyl group with a

morpholinyl side chain resulted in potent and selective gastric prokinetic activity.[11]

The following table presents comparative data for several benzamide derivatives, highlighting

their affinity for 5-HT3 and 5-HT4 receptors.

Compound 5-HT3 Receptor Ki (nM) 5-HT4 Receptor Ki (nM)

Cisapride 1711 41.5

Renzapride 7.64 115

Zacopride 0.38 373

ML-1035 156 Not Reported

YM-53389 >10,000 54.6

Data compiled from studies on the serotonergic mechanisms of benzamides.[10][12]

Substituted Benzamides in Oncology: Emerging
Anticancer Agents
More recently, substituted benzamides have garnered attention as potential anticancer agents,

with several derivatives showing promising cytotoxic effects against various cancer cell lines.[1]

Their mechanisms of action in this context are diverse and can include the inhibition of histone

deacetylases (HDACs).

A series of N-substituted benzamide derivatives designed based on the HDAC inhibitor

Entinostat (MS-275) were synthesized and evaluated for their anti-proliferative activity. Several

of these compounds displayed inhibitory activity comparable to MS-275 against cell lines such

as MCF-7 (breast cancer), MDA-MB-231 (breast cancer), K562 (leukemia), and A549 (lung

cancer).[13]

Comparative Cytotoxicity Data
The table below presents the IC50 values for a selection of capsaicin-inspired benzodioxol-

benzyl-hydroxamate hybrids, demonstrating their potent and selective HDAC6 inhibition and
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antiproliferative effects.

Compound
HDAC1
IC50 (µM)

HDAC6
IC50 (µM)

Jurkat IC50
(µM)

Namalwa
IC50 (µM)

K-562 IC50
(µM)

7a >10 0.040 3.0 4.5 3.5

7c >10 0.007 3.0 3.5 3.0

Data from a study on capsaicin-inspired HDAC6 inhibitors.[14]

Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols

are essential. Below are detailed methodologies for key assays used in the evaluation of

substituted benzamides.

Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test

compounds for the dopamine D2 receptor.

Objective: To determine the IC50 and Ki values of substituted benzamides for the D2 receptor.

Materials:

Rat striatal membranes (source of D2 receptors)

[3H]Spiperone (radioligand)

Test compounds (substituted benzamides)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM

CaCl2, 1 mM MgCl2)

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

Glass fiber filters (e.g., Whatman GF/B)
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Scintillation cocktail

Scintillation counter

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or buffer

for total binding, or a high concentration of a known D2 antagonist like haloperidol for non-

specific binding), 50 µL of [3H]Spiperone (at a final concentration close to its Kd), and 50 µL

of the rat striatal membrane preparation.

Incubate the plate at room temperature for 60 minutes.

Terminate the incubation by rapid filtration through the glass fiber filters using a cell

harvester.

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

Quantify the radioactivity using a scintillation counter.

Calculate the percentage of specific binding at each concentration of the test compound and

determine the IC50 value using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Workflow for a dopamine D2 receptor binding assay.

cAMP Functional Assay for GPCRs
This protocol outlines a method to assess the functional activity of substituted benzamides at

G-protein coupled receptors (GPCRs) that modulate cyclic AMP (cAMP) levels.

Objective: To determine if a substituted benzamide acts as an agonist, antagonist, or inverse

agonist at a specific GPCR by measuring changes in intracellular cAMP.

Materials:
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Cells stably expressing the target GPCR (e.g., CHO or HEK293 cells)

Cell culture medium

Assay buffer (e.g., HBSS with 20 mM HEPES)

Forskolin (an adenylate cyclase activator, used to stimulate cAMP production)

Test compounds

cAMP detection kit (e.g., cAMP-Glo™ Assay)[15]

Luminometer

Procedure:

Seed the cells in a 96-well plate and grow to confluence.

On the day of the assay, replace the culture medium with assay buffer and pre-incubate for

30 minutes at 37°C.

To measure antagonist activity, add the test compounds at various concentrations and

incubate for 15-30 minutes. Then, add a fixed concentration of an agonist (e.g., forskolin for

Gs-coupled receptors) and incubate for a further 15-30 minutes.

To measure agonist activity, add the test compounds at various concentrations and incubate

for 15-30 minutes.

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's

instructions for the cAMP detection kit. This typically involves a luciferase-based reaction

where the amount of light produced is inversely proportional to the amount of cAMP.[15]

Read the luminescence using a luminometer.

Plot the data as a dose-response curve to determine the EC50 (for agonists) or IC50 (for

antagonists) values.
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Caption: Workflow for a cAMP functional assay.

MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used

to measure the cytotoxicity of potential anticancer drugs.[16][17]

Objective: To determine the IC50 value of a substituted benzamide, representing the

concentration that inhibits cell growth by 50%.

Materials:

Cancer cell line of interest

Complete cell culture medium

Test compounds
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well plate

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.[18]

Replace the medium with fresh medium containing serial dilutions of the test compound and

incubate for a specified period (e.g., 48 or 72 hours).[18]

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4

hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[19]

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well

to dissolve the formazan crystals.

Incubate the plate in the dark at room temperature for at least 2 hours to ensure complete

solubilization.[19]

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the untreated

control cells.

Plot the percentage of viability against the compound concentration and determine the IC50

value from the dose-response curve.
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Caption: Workflow for an MTT cytotoxicity assay.

Conclusion
The substituted benzamide scaffold continues to be a rich source of inspiration for the

development of new therapeutic agents. A thorough understanding of the structure-activity

relationships is paramount for the rational design of potent and selective molecules. This guide

has provided a comparative overview of the SAR of substituted benzamides across different
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therapeutic areas, supported by experimental data and detailed protocols. By leveraging this

knowledge, researchers can continue to innovate and develop novel benzamide-based drugs

with improved efficacy and safety profiles.
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